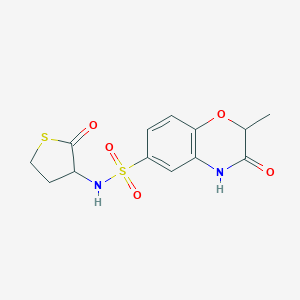
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer, autoimmune diseases, and inflammatory disorders.
作用机制
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and toll-like receptor (TLR) pathways. By inhibiting BTK, this compound disrupts the survival and proliferation of cancer cells and modulates the immune response in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. This compound also modulates the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from this compound treatment.
实验室实验的优点和局限性
The advantages of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in lab experiments include its high potency, selectivity, and oral bioavailability. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, the limitations of this compound include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide research. One potential area of research is the development of combination therapies that involve this compound and other targeted therapies or immunotherapies. Another area of research is the evaluation of this compound in clinical trials for various types of cancer, autoimmune diseases, and inflammatory disorders. Finally, the identification of biomarkers that can predict the response to this compound treatment may also be an important area of research.
合成方法
The synthesis of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the reaction of 2-amino-4-methyl-6-nitrophenol with 3-chloro-2-hydroxypropylsulfonamide, followed by reduction with sodium borohydride to yield this compound. The purity of the compound is then improved through recrystallization and other purification techniques.
科学研究应用
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, and solid tumors. This compound has also been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from this compound treatment.
属性
分子式 |
C13H14N2O5S2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-methyl-3-oxo-N-(2-oxothiolan-3-yl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C13H14N2O5S2/c1-7-12(16)14-10-6-8(2-3-11(10)20-7)22(18,19)15-9-4-5-21-13(9)17/h2-3,6-7,9,15H,4-5H2,1H3,(H,14,16) |
InChI 键 |
FIDIHYAGUPTABQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
规范 SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)
![methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270522.png)
![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)

![N-[3-(pentafluorophenoxy)propyl]thiophene-2-carboxamide](/img/structure/B270529.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-3-methylbenzamide](/img/structure/B270530.png)
![2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B270533.png)
![N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)

![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)

![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)